![molecular formula C22H18N2O4S B12901542 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide CAS No. 590394-88-0](/img/structure/B12901542.png)
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a carbamothioyl group and a dimethoxybenzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of dibenzofuran derivatives. One common method involves the reaction of dibenzofuran with appropriate reagents to introduce the carbamothioyl and dimethoxybenzamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar structural features but lacking the carbamothioyl and dimethoxybenzamide groups.
Carbazole: Another aromatic compound with similar electronic properties but different structural characteristics.
Uniqueness
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
590394-88-0 |
|---|---|
Fórmula molecular |
C22H18N2O4S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-(dibenzofuran-3-ylcarbamothioyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H18N2O4S/c1-26-15-9-13(10-16(12-15)27-2)21(25)24-22(29)23-14-7-8-18-17-5-3-4-6-19(17)28-20(18)11-14/h3-12H,1-2H3,(H2,23,24,25,29) |
Clave InChI |
QQXVINNARABQBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



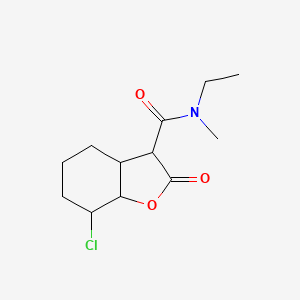
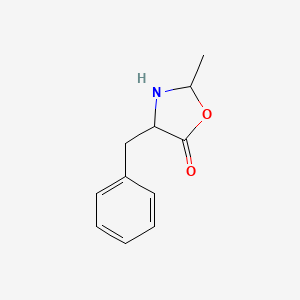
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

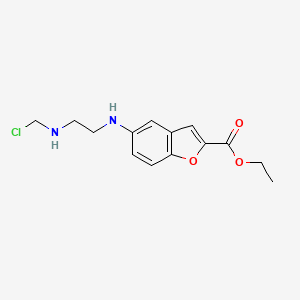
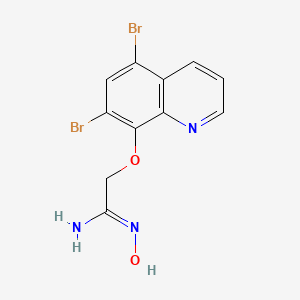



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
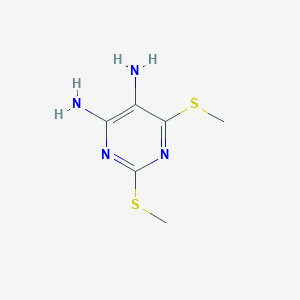
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
